molecular formula C9H13N3O3 B13232459 Methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Cat. No.: B13232459
M. Wt: 211.22 g/mol
InChI Key: NGUKUPFVHMDSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a chemical compound with the molecular formula C9H13N3O3. It is known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a pyrimidinone ring, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate typically involves the reaction of dimethylamine with chloroacetyl chloride to generate N,N-dimethyl-2-chloroacetamide. This intermediate is then reacted with a suitable pyrimidinone derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, including antiviral and anticancer properties, is ongoing.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrimidinone ring can interact with nucleic acids, affecting their function. These interactions can lead to various biological effects, including enzyme inhibition and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

methyl 2-[2-(dimethylamino)-6-oxo-1H-pyrimidin-5-yl]acetate

InChI

InChI=1S/C9H13N3O3/c1-12(2)9-10-5-6(8(14)11-9)4-7(13)15-3/h5H,4H2,1-3H3,(H,10,11,14)

InChI Key

NGUKUPFVHMDSDP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C(=O)N1)CC(=O)OC

Origin of Product

United States

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